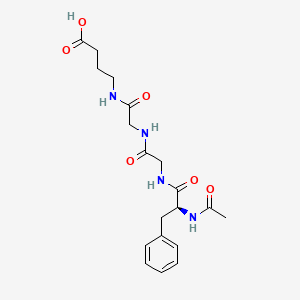![molecular formula C7H15N3O2S B14230656 4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid CAS No. 628317-14-6](/img/structure/B14230656.png)
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid is an organic compound that features a butanoic acid backbone with a hydrazinecarbothioyl group attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid typically involves the reaction of 2,2-dimethylhydrazine with a suitable butanoic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol, and the reaction is usually performed at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinecarbothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobutanoic acid: Shares a similar butanoic acid backbone but lacks the hydrazinecarbothioyl group.
2,2-Dimethylhydrazine: Contains the hydrazine group but lacks the butanoic acid structure.
Uniqueness
4-[(2,2-Dimethylhydrazinecarbothioyl)amino]butanoic acid is unique due to the presence of both the butanoic acid and hydrazinecarbothioyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
628317-14-6 |
|---|---|
Fórmula molecular |
C7H15N3O2S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
4-(dimethylaminocarbamothioylamino)butanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c1-10(2)9-7(13)8-5-3-4-6(11)12/h3-5H2,1-2H3,(H,11,12)(H2,8,9,13) |
Clave InChI |
ZRAIBGLIQMRUJT-UHFFFAOYSA-N |
SMILES canónico |
CN(C)NC(=S)NCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{[2-(2-Cyanophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14230586.png)
![Pyrrolo[2,3-d]azocine](/img/structure/B14230588.png)
![N-{4-[3-(4-Methoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14230599.png)
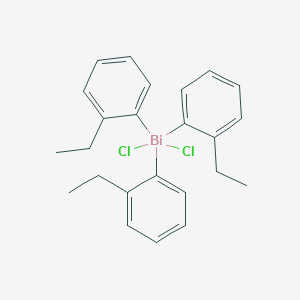
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-5-fluoro-](/img/structure/B14230613.png)

![4,4'-[4-([1,1'-Biphenyl]-4-yl)pyridine-2,6-diyl]dianiline](/img/structure/B14230620.png)
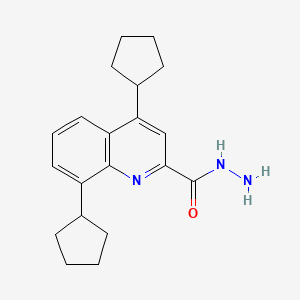
![3-{[(1R)-2-Amino-2-oxo-1-phenylethyl]amino}propane-1-sulfonic acid](/img/structure/B14230631.png)
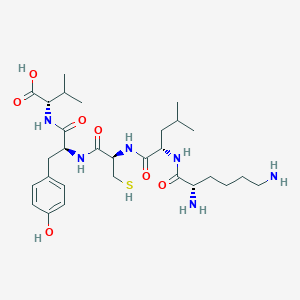
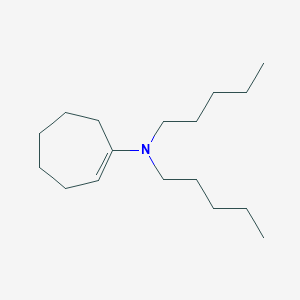
![1,1,1,2,3,3-Hexafluoro-3-[2-(1,1,2,3,3,3-hexafluoropropoxy)ethoxy]propane](/img/structure/B14230638.png)
